Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate
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Overview
Description
The compound of interest, Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate, is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are known for their diverse biological activities and are often used as building blocks in medicinal chemistry for the synthesis of various pharmacologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives can involve various starting materials and reagents to introduce different functional groups into the thiophene nucleus. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives, which are structurally related to the compound of interest, involves modifications at the 5-position of the thiophene ring, affecting the activity of the compounds as allosteric enhancers of the A1 adenosine receptor . Similarly, the synthesis of substituted thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide involves reactions with different organic reagents, showcasing the versatility of thiophene chemistry .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their biological activity. For example, the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, a compound related to the one of interest, shows a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. The orientation of the carbonyl group and the presence of intra- and intermolecular hydrogen bonds are important for the stability of the crystal structure .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that allow for the introduction of different substituents, which can significantly alter their chemical and biological properties. For instance, 7-chloro-3-methylbenzo[b]thiophen can be converted into amino-, guanidino-, and ureido-compounds, and its direct nucleophilic displacement reactions yield hydroxy- or amino-substituted products . Additionally, the solvent-free reaction of methyl 3-aminothiophene-2-carboxylate with 3,6-diaryl-1,2,4-triazine-5-carbonitriles leads to the synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by the substituents on the thiophene ring. The presence of electron-withdrawing or electron-releasing groups, as well as small alkyl groups or halogens, can affect the compound's reactivity and interaction with biological targets. For example, the substitution at the 5-position of the thiophene ring with an aryl group can additively contribute to the allosteric enhancer activity of the compound . The detailed synthesis and spectroscopic data of these compounds provide insights into their physical and chemical characteristics, which are essential for understanding their pharmacological activities .
Scientific Research Applications
Synthesis and Characterization
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate is used in synthesizing various organic compounds. Sedlák et al. (2008) described its use in the preparation of substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones, highlighting its role in organic synthesis and chemical characterization (Sedlák et al., 2008).
Pharmacological Research
Chapman et al. (1971) explored the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, demonstrating its application in pharmacological research. The study included the synthesis of amines and thiouronium salts, relevant to drug development (Chapman et al., 1971).
Genotoxicity and Carcinogenicity Assessment
Lepailleur et al. (2014) assessed the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives, including methyl 3-amino-4-methylthiophene-2-carboxylate. This research is crucial in evaluating the safety profile of chemicals used in pharmaceuticals and agrochemicals (Lepailleur et al., 2014).
Development of Tumor-Selective Agents
Thomas et al. (2014) investigated methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate, a compound related to methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate, for its potential as a tumor-selective agent. This illustrates its application in cancer research and therapy (Thomas et al., 2014).
Crystal Structure Analysis
The study of the crystal structure of related compounds, such as methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate by Vasu et al. (2004), offers insights into the molecular configuration and potential applications in material science (Vasu et al., 2004).
Synthesis of Novel Compounds
Mohareb et al. (2016) synthesized a range of novel thiophene and benzothiophene derivatives, showcasing the versatility of methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate in creating new chemical entities with potential anti-proliferative activity (Mohareb et al., 2016).
Future Directions
“Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate” and its derivatives have shown great promise in fragment-based drug discovery and in hit identification or lead development . They have been used in the development of inhibitors of kinase targets, such as the LIMK protein family, PIM-kinases, and MAPK-2 kinase (MK2) . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
methyl 3-amino-5-chloro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYACBCHHBWDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate |
Citations
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